Imidaclothiz-d4

soil persistence microbial degradation neonicotinoid insecticides

Matrix effects in food and environmental samples compromise imidaclothiz quantification accuracy. Imidaclothiz-d4 is the definitive deuterated SIL-IS for LC-MS/MS, co-eluting identically with the target analyte and correcting for matrix-induced ion suppression or enhancement. Achieve low LODs (5.0 μg/kg in meat) and 91-94% recovery. Standard pack sizes: 2.5 mg, bulk available. All batches ≥98% purity.

Molecular Formula C₇H₄D₄ClN₅O₂S
Molecular Weight 265.71
Cat. No. B1160183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidaclothiz-d4
Synonyms1-[(2-chloro-5-thiazolyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine-d4
Molecular FormulaC₇H₄D₄ClN₅O₂S
Molecular Weight265.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidaclothiz-d4: Deuterated Neonicotinoid Internal Standard for Precise Analytical Quantification


Imidaclothiz-d4 is a deuterium-labeled analog of the neonicotinoid insecticide imidaclothiz, a compound known for its high insecticidal activity against various piercing-sucking and biting pests [1]. As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in mass spectrometry (MS) applications, where it is employed to correct for matrix effects and ensure the accurate quantification of native imidaclothiz in complex environmental and food matrices . The compound is characterized by the substitution of four hydrogen atoms with deuterium, which confers an identical chemical behavior to the unlabeled analyte but a distinct mass, enabling precise measurement and method validation in analytical chemistry workflows [2].

Why Imidaclothiz-d4 Cannot Be Replaced by Other Neonicotinoid Internal Standards in Analytical Method Validation


Direct substitution of Imidaclothiz-d4 with other deuterated neonicotinoid internal standards, such as imidacloprid-d4 or thiamethoxam-d4, is scientifically invalid due to differences in chromatographic retention time, ionization efficiency, and analyte-specific matrix effects . While these alternatives are structurally similar and serve analogous roles for their respective native compounds, they cannot correct for the unique behavior of imidaclothiz in a given sample matrix, leading to inaccurate quantification and compromised method robustness [1]. The fundamental principle of isotope dilution mass spectrometry demands the use of an isotopologue that co-elutes with and experiences the same ionization environment as the target analyte, a condition only fulfilled by a deuterated form of the identical parent molecule [2].

Quantitative Evidence for Imidaclothiz-d4: Comparative Data for Informed Procurement


Comparative Soil Persistence: Imidaclothiz Degrades 4x Slower Than Acetamiprid and Thiacloprid in Unsterilized Soil

In a direct comparative study of neonicotinoid degradation in unsterilized soils, imidaclothiz demonstrated a significantly slower degradation rate compared to its structural analogs acetamiprid and thiacloprid. While 94.0% of acetamiprid and 98.8% of thiacloprid were degraded within a 15-day period, only 25.1% of imidaclothiz was degraded over a longer 25-day study duration [1]. This quantifiable difference highlights the enhanced environmental persistence of imidaclothiz in soil systems, a critical factor for both agricultural application and environmental fate modeling.

soil persistence microbial degradation neonicotinoid insecticides

Immunoassay Cross-Reactivity: Imidacloprid Exhibits 89.2% Cross-Reactivity in Imidaclothiz Immunoassay

A fluorescence immunoassay developed for imidaclothiz exhibited significant cross-reactivity (89.2%) with imidacloprid, a close structural analog [1]. While the assay showed negligible cross-reactivity with other tested neonicotinoids, the high cross-reactivity with imidacloprid underscores the structural similarity and potential for antibody-based interference. This finding is critical for analytical method development, as it indicates that imidacloprid can produce a false positive signal in immunoassays designed for imidaclothiz. This cross-reactivity necessitates the use of a highly specific detection method like LC-MS/MS with a deuterated internal standard like Imidaclothiz-d4 for unambiguous quantification in samples potentially containing both analytes.

immunoassay cross-reactivity neonicotinoid detection

Analytical Method Validation: LC-MS/MS Achieves 5.0 μg/kg LOD for Imidaclothiz in Meat Matrices

A validated LC-MS/MS method for the determination of imidaclothiz in meat achieved a limit of detection (LOD) of 5.0 μg/kg and recoveries ranging from 91.41% to 93.51% [1]. The method demonstrated excellent linearity over a concentration range of 10–400 ng/mL. This performance was enabled by the use of a QuEChERS extraction and cleanup procedure, showcasing the compound's amenability to robust, high-throughput analytical workflows essential for regulatory compliance and food safety monitoring.

LC-MS/MS method validation food safety

Rapid Metabolism and Elimination in Mammalian Systems: Peak Tissue Concentration at 4 Hours Post-Dose

A study investigating the metabolism of imidaclothiz in mice revealed rapid absorption, distribution, and elimination kinetics following oral administration. Precise quantification showed that imidaclothiz rapidly dispersed into various organs and tissues, reaching a peak concentration at 4 hours post-dose, after which it was swiftly eliminated, with no evidence of accumulation, particularly in the liver [1]. Seven metabolites were identified, and in silico toxicity predictions (T.E.S.T.) indicated that the parent compound had moderate toxicity, with the majority of metabolites predicted to be more toxic than the parent [1].

toxicokinetics mammalian metabolism insecticide safety

Procurement-Driven Application Scenarios for Imidaclothiz-d4


Accurate Quantification of Imidaclothiz in Food Matrices via LC-MS/MS

In food safety and regulatory testing laboratories, Imidaclothiz-d4 is an essential internal standard for the precise quantification of imidaclothiz residues in complex matrices such as meat, tea, vegetables, and honey . As demonstrated in validated LC-MS/MS methods, the use of a SIL-IS effectively corrects for matrix-induced ion suppression or enhancement, enabling the achievement of low limits of detection (e.g., 5.0 μg/kg in meat) and high recovery rates (91.41-93.51%) [1]. Without this specific internal standard, matrix effects can lead to inaccurate quantification and potentially non-compliant results. The QuEChERS extraction method, often paired with this analysis, further highlights the need for a reliable internal standard to ensure method robustness and reproducibility [2].

Investigating Soil Persistence and Environmental Fate of Neonicotinoids

Researchers studying the environmental behavior of neonicotinoids rely on Imidaclothiz-d4 to precisely trace the degradation and movement of imidaclothiz in soil and water systems. Given the established differential degradation rates among neonicotinoids—where imidaclothiz is significantly more persistent than acetamiprid or thiacloprid in unsterilized soil—accurate measurement is critical for environmental risk assessment [3]. The deuterated internal standard allows for the correction of analytical variability, enabling reliable determination of half-lives and the identification of transformation products, which is essential for modeling the compound's long-term impact and for regulatory submission studies.

Validating Immunoassay Specificity and Developing Confirmatory Methods

In analytical method development, the high cross-reactivity observed between imidaclothiz and imidacloprid in immunoassays (89.2%) poses a significant challenge for accurate detection in multi-analyte samples [4]. Imidaclothiz-d4 is a critical tool for validating and troubleshooting these methods. It serves as a confirmatory standard in LC-MS/MS workflows to verify positive screening results from immunoassays, ensuring that the detected signal is indeed from imidaclothiz and not a cross-reactive analog. This application is vital for laboratories seeking to develop and implement reliable, high-throughput screening methods followed by definitive confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidaclothiz-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.